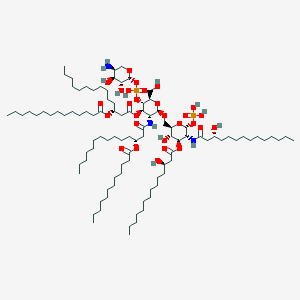![molecular formula C16H16N4O5S2 B1255379 (6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-6-[(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a member of quinomethanes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one belongs to a broader class of compounds known for their versatile chemical reactions and synthesis pathways. For example, thiadiazolopyrimidinones react with various aldehydes in the presence of Et3N, leading to condensation products on the methylene group, which further react with carbon disulfide to yield disubstituted derivatives (Kukaniev et al., 1999). Additionally, derivatives of this compound class can be synthesized using carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, and alkylated to form ketene dithioacetal fragments (Kukaniev et al., 1998).
Biological Activity
The thiadiazolopyrimidines exhibit significant biological activities. Certain derivatives show inhibitory effects against enzymes and possess anti-yeast activity. The presence of electron-withdrawing sulfonyl groups and pseudopurine skeletons contributes to these biological and chemical activities (Suiko et al., 1982). Furthermore, novel derivatives synthesized from sulfur-containing thiadiazolopyrimidin-5-ones have been evaluated for their potential in anticancer therapy, as evidenced by their binding modes in the active sites of enzymes and good drug-like properties (Tiwari et al., 2016).
Applications in Anticancer Research
Studies have been conducted on the synthesis and evaluation of thiadiazolopyrimidine derivatives for their anticancer properties. For instance, certain derivatives of this compound class, synthesized through environmentally friendly methods, demonstrated significant in vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016). Additionally, other derivatives have been shown to interact with bovine serum albumin, a proxy for studying drug-protein interactions, which is crucial for understanding the pharmacokinetics of anticancer drugs (Gaonkar et al., 2018).
Eigenschaften
Molekularformel |
C16H16N4O5S2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
5-amino-6-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O5S2/c1-3-25-12-8-9(5-6-11(12)21)7-10-13(17)20-15(18-14(10)22)26-16(19-20)27(23,24)4-2/h5-8H,3-4,17H2,1-2H3/b9-7+ |
InChI-Schlüssel |
KKAUXICVRUIAFH-VQHVLOKHSA-N |
Isomerische SMILES |
CCOC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)/C=CC1=O |
SMILES |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)C=CC1=O |
Kanonische SMILES |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)C=CC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
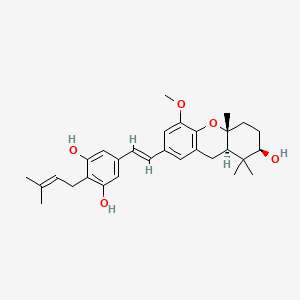
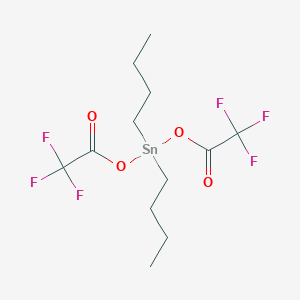
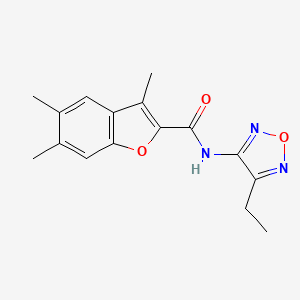
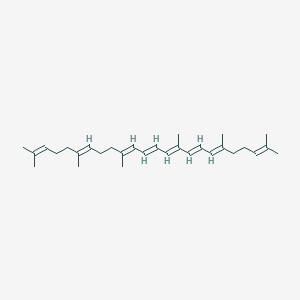
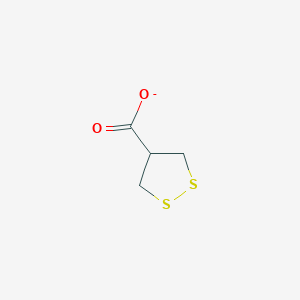
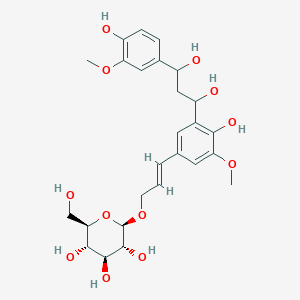
![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
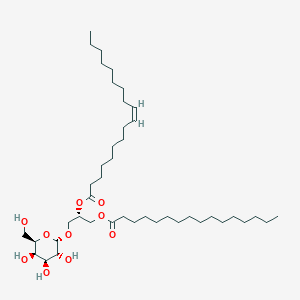
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
